

Application Notes and Protocols for Atinvicitinib in Canine Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

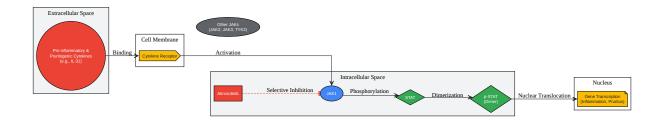
Introduction

Atinvicitinib, marketed under the brand name NUMELVI®, is a second-generation Janus kinase (JAK) inhibitor approved for the treatment of pruritus associated with allergic dermatitis, including atopic dermatitis, in dogs.[1][2][3] It offers a targeted approach to managing the clinical signs of this common and often distressing condition.[2][3] These application notes provide a comprehensive overview of **Atinvicitinib**, including its mechanism of action, clinical efficacy, safety profile, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

Atinvicitinib is a highly selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial in the pathogenesis of atopic dermatitis, mediating the effects of various proinflammatory and pruritogenic cytokines. Atinvicitinib is at least 10-fold more selective for JAK1 over JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This selectivity for JAK1 is a key feature, as it minimizes interference with other signaling pathways that are dependent on other JAK enzymes, such as those involved in hematopoiesis and innate immune responses. By inhibiting JAK1, Atinvicitinib effectively blocks the signaling of cytokines involved in itch and inflammation, leading to a reduction in the clinical signs of atopic dermatitis.





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Figure 1: Atinvicitinib's selective inhibition of the JAK1-STAT signaling pathway.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of **Atinvicitinib** in reducing both pruritus and skin lesions in dogs with atopic dermatitis.

Table 1: Efficacy of Atinvicitinib in a 28-day Randomized Clinical Trial

Efficacy Endpoint	Atinvicitinib (0.8-1.2 mg/kg once daily)	Placebo
Dogs with ≥50% reduction in		
itching or skin lesion severity	87.5%	23.1%
index (e.g., CADESI)		

Table 2: Onset of Action in a Placebo-Controlled Clinical Trial



Efficacy Endpoint	Atinvicitinib (once daily)	Placebo
Dogs with clinically meaningful improvement in itch severity within 7 days	>81%	46.5%

Safety Profile

Atinvicitinib is generally well-tolerated in dogs.

- Age of Use: Approved for use in dogs as young as six months of age.
- Adverse Effects: Reported side effects are typically mild and transient, including vomiting, diarrhea, lethargy, and anorexia, occurring at low rates.
- Vaccination Response: Studies have shown that **Atinvicitinib** does not interfere with the serological response to core vaccinations.
- Drug Interactions: There are no known drug interactions.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of **Atinvicitinib** and other treatments for canine atopic dermatitis.

Protocol 1: Assessment of Skin Lesions using the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04)

Objective: To quantitatively assess the severity of skin lesions in dogs with atopic dermatitis.

Materials:

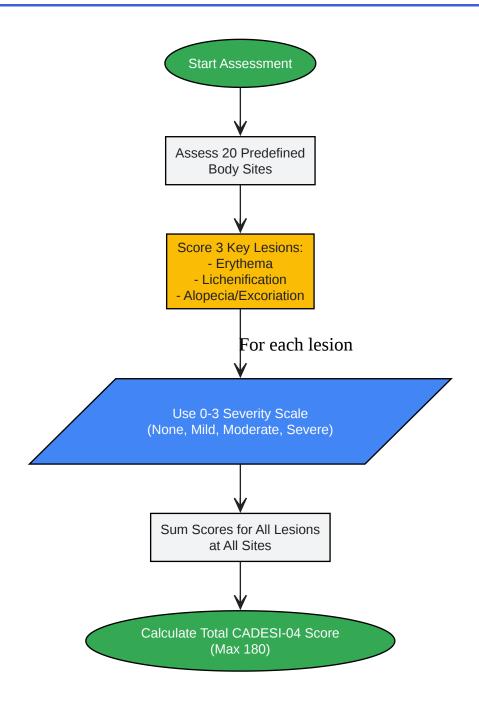
- CADESI-04 scoring sheet
- Trained veterinary dermatologist or researcher



Procedure:

- The CADESI-04 assesses 20 predefined body sites.
- At each of the 20 sites, three key lesions are scored for severity: erythema (redness), lichenification (thickening of the skin), and alopecia/excoriation (hair loss/scratches).
- Each lesion is graded on a 4-point scale:
 - ∘ 0 = None
 - 1 = Mild
 - 2 = Moderate
 - ∘ 3 = Severe
- The scores for the three lesions at each of the 20 sites are summed to give a total CADESI-04 score, with a maximum possible score of 180.
- Proposed benchmarks for disease severity based on the CADESI-04 score are:
 - o Mild: 10
 - Moderate: 35
 - o Severe: 60





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Figure 2: Workflow for CADESI-04 Scoring.

Protocol 2: Assessment of Pruritus using the Pruritus Visual Analog Scale (PVAS)

Objective: To assess the severity of pruritus (itching) as perceived by the dog's owner.

Materials:



 Validated PVAS form, which includes a 10 cm line with descriptive anchors at each end (e.g., "Normal dog, no itching" to "Extremely severe itching").

Procedure:

- Provide the dog's owner with the PVAS form.
- Instruct the owner to consider all itching-related behaviors (scratching, biting, licking, chewing, rubbing) over a specified period (e.g., the last 24 hours).
- The owner makes a single vertical mark on the 10 cm line that best represents the dog's overall level of itchiness.
- The score is determined by measuring the distance in centimeters from the "no itching" end of the scale to the owner's mark.

Protocol 3: Canine Interleukin-31 (IL-31) Induced Pruritus Model

Objective: To evaluate the anti-pruritic effects of a therapeutic agent in an acute pruritus model.

Materials:

- Recombinant canine IL-31 (cIL-31)
- Vehicle control (e.g., phosphate-buffered saline)
- Test compound (e.g., Atinvicitinib) and placebo
- Purpose-bred beagle dogs
- Video recording equipment

Procedure:

Acclimation: Acclimate dogs to the study environment.



- Baseline Assessment: Record baseline pruritic behavior via video for a set period (e.g., 4 hours).
- Treatment Administration: Administer the test compound (**Atinvicitinib**), placebo, or other comparators (e.g., prednisolone, dexamethasone) orally or via the intended route of administration at a specified time before IL-31 challenge.
- IL-31 Challenge: Administer recombinant cIL-31 intravenously or intradermally to induce pruritus. A typical intravenous dose is 1.75 μg/kg.
- Observation: Video record the dogs for a defined period post-challenge (e.g., 2-5 hours).
- Scoring: Blinded observers review the video recordings and quantify the total time spent in pruritic behaviors (scratching, licking, biting, etc.).
- Analysis: Compare the duration of pruritic behavior in the treated groups to the placebo group to determine the efficacy of the test compound.

Protocol 4: In Vitro JAK Selectivity Assay

Objective: To determine the in vitro inhibitory activity of **Atinvicitinib** against different JAK enzymes (JAK1, JAK2, JAK3, TYK2).

Materials:

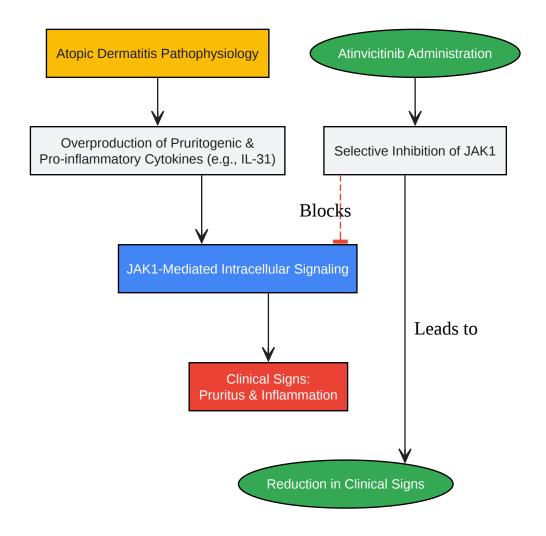
- Recombinant human JAK enzymes
- Suitable substrate (e.g., a peptide with a tyrosine residue)
- ATP
- Atinvicitinib
- Assay buffer
- Microplate reader for detecting kinase activity (e.g., luminescence-based)

Procedure:



- Compound Preparation: Prepare serial dilutions of Atinvicitinib in an appropriate solvent (e.g., DMSO).
- Reaction Setup: In a multi-well plate, combine the assay buffer, one of the JAK enzymes, and the substrate.
- Inhibitor Addition: Add the diluted Atinvicitinib or vehicle control to the wells.
- Initiate Reaction: Add ATP to each well to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature for a specific duration.
- Detection: Add a detection reagent that measures the amount of phosphorylated substrate (often by quantifying the remaining ATP, which is inversely proportional to kinase activity).
 Measure the signal using a microplate reader.
- Data Analysis:
 - Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the percentage of inhibition against the logarithm of the Atinvicitinib concentration.
 - Calculate the IC50 (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for each JAK enzyme by fitting the data to a four-parameter logistic curve.
 - The selectivity is determined by comparing the IC50 values for JAK1 to those for JAK2,
 JAK3. and TYK2.





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Figure 3: Logical relationship of **Atinvicitinib**'s mechanism of action.

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 To cite this document: BenchChem. [Application Notes and Protocols for Atinvicitinib in Canine Atopic Dermatitis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858040#atinvicitinib-for-atopic-dermatitis-research-in-dogs]

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